1,1,3,3-Tetramethylbutyl isocyanide

Stereoselective Synthesis Rhodium Catalysis Vinylsilanes

1,1,3,3-Tetramethylbutyl isocyanide (tert-octyl isocyanide, Walborsky's reagent) is a tertiary-alkyl isocyanide with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. The compound is a clear, colorless liquid with a boiling point of 50 °C at 12 mmHg and a purity specification of ≥95.0% (GC).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 14542-93-9
Cat. No. B084306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethylbutyl isocyanide
CAS14542-93-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)[N+]#[C-]
InChIInChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3
InChIKeyYVPXQMYCTGCWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethylbutyl Isocyanide (CAS 14542-93-9) – Tert-Octyl Isocyanide for Stereoselective Synthesis and Coordination Chemistry


1,1,3,3-Tetramethylbutyl isocyanide (tert-octyl isocyanide, Walborsky's reagent) is a tertiary-alkyl isocyanide with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol [1]. The compound is a clear, colorless liquid with a boiling point of 50 °C at 12 mmHg and a purity specification of ≥95.0% (GC) . Its highly branched 1,1,3,3-tetramethylbutyl group confers significant steric bulk, influencing reactivity and selectivity in transition-metal catalysis and multicomponent reactions .

Why 1,1,3,3-Tetramethylbutyl Isocyanide Cannot Be Replaced by Simpler Alkyl or Aryl Isocyanides


Isocyanides are not interchangeable building blocks; their steric and electronic profiles dictate reaction stereochemistry, yield, and even reaction pathway. In rhodium-catalyzed silylimination, the use of 1,1,3,3-tetramethylbutyl isocyanide provides high Z‑selectivity (93% Z), whereas tert-butyl isocyanide gives reduced Z‑selectivity, cyclohexyl and n-butyl isocyanides yield nearly 1:1 E/Z mixtures, and aryl isocyanides invert the selectivity to favor the E‑isomer [1]. Similarly, in palladium-catalyzed cascade reactions, the compound produces yields of 46–49%, while other isocyanides such as tert-butyl isocyanide deliver different outcomes under identical conditions [2]. Direct substitution without verifying reaction-specific performance risks stereochemical erosion, yield loss, or complete reaction failure.

Quantitative Differentiation Evidence for 1,1,3,3-Tetramethylbutyl Isocyanide (14542-93-9)


Rh-Catalyzed Silylimination: 93% Z‑Selectivity Outperforms tert-Butyl, 1-Adamantyl, Cyclohexyl, and n-Butyl Isocyanides

In rhodium-catalyzed silylimination of phenylacetylene, 1,1,3,3-tetramethylbutyl isocyanide provided 91% yield and 93% Z‑selectivity (E/Z = 7/93). Under identical conditions, tert-butyl isocyanide and 1-adamantyl isocyanide gave Z‑isomers but with decreased stereoselectivity. Cyclohexyl and n-butyl isocyanides produced approximately 1:1 E/Z mixtures, while 2,6-dimethylphenyl isocyanide inverted the selectivity to favor the E‑isomer [1].

Stereoselective Synthesis Rhodium Catalysis Vinylsilanes

Pd-Catalyzed Cascade Reactions: Yields of 46–49% for Indole and Dihydroquinoline Synthesis

In palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones, 1,1,3,3-tetramethylbutyl isocyanide reacted with substrates 16 and 17 to give products 16b and 17b in 46% and 49% yields, respectively. tert-Butyl isocyanide was also employed in the same study (yields for products 16a and 17a not reported in the abstract), demonstrating that the target compound can serve as an alternative isocyanide source in these transformations [1].

Palladium Catalysis Cascade Reactions Heterocycle Synthesis

One-Pot Propanamide Synthesis: 83–92% Yields at Room Temperature in Water

In a three-component reaction with 2-oxopropyl benzoate and aromatic carboxylic acids in aqueous media at room temperature, 1,1,3,3-tetramethylbutyl isocyanide afforded fully substituted propane dibenzoate derivatives in 83–92% yields. The procedure is operationally simple and avoids organic solvents and heating [1].

Multicomponent Reactions Green Chemistry Amide Synthesis

High-Value Application Scenarios for 1,1,3,3-Tetramethylbutyl Isocyanide (14542-93-9)


Stereoselective Synthesis of (Z)-β-Silyl-α,β-Unsaturated Imines

Utilize 1,1,3,3-tetramethylbutyl isocyanide in Rh₄(CO)₁₂-catalyzed silylimination of terminal alkynes to access (Z)-vinylsilanes with 93% Z‑selectivity. This transformation is not achievable with comparable Z‑selectivity using tert-butyl, cyclohexyl, or aryl isocyanides [1]. The resulting imines can be hydrolyzed to aldehydes without loss of stereochemical integrity, providing a reliable route to geometrically pure vinylsilane building blocks for cross-coupling and electrophilic substitution chemistry.

Construction of Polysubstituted Indoles and 1,4-Dihydroquinolines via Pd-Catalyzed Cascades

Employ 1,1,3,3-tetramethylbutyl isocyanide as the isocyanide component in palladium-catalyzed cascade reactions with o-iodo-N-alkenylanilines and tosylhydrazones to generate polysubstituted indoles and 1,4-dihydroquinolines in yields of 46–49% [2]. This application is particularly valuable when tert-butyl isocyanide is unavailable or when alternative steric/electronic properties are required to tune reaction outcomes.

Aqueous Multicomponent Synthesis of Substituted Propanamides

Use 1,1,3,3-tetramethylbutyl isocyanide in water at room temperature for the one-pot, three-component synthesis of fully substituted propane dibenzoate derivatives, achieving yields of 83–92% [3]. This green chemistry approach eliminates organic solvents and heating, making it attractive for sustainable process development and library synthesis in medicinal chemistry.

Coordination Chemistry: Ancillary Ligand for Phosphorescent Iridium(III) Complexes

Incorporate 1,1,3,3-tetramethylbutyl isocyanide as an ancillary ligand in bis-cyclometalated iridium(III) complexes to tune blue phosphorescence properties. Complexes bearing this isocyanide exhibit emission maxima in the 441–458 nm range with quantum yields of 0.60–0.75 and luminescent lifetimes of 12.0–21.4 μs [4]. The steric bulk of the tert-octyl group influences the complex's geometry and photophysical behavior, offering a distinct profile compared to complexes derived from tert-butyl or aryl isocyanides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,3,3-Tetramethylbutyl isocyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.